Methyl 3-(bromomethyl)benzoate

Polymer Chemistry Cationic Ring-Opening Polymerization Poly(2-oxazoline)s

Regioisomer selection critically impacts synthetic outcomes; substituting para- for meta-bromomethylbenzoate risks altered kinetics and lower yields. Methyl 3-(bromomethyl)benzoate (CAS 1129-28-8) provides the precise meta geometry demanded by CROP and medicinal chemistry applications. • CROP initiator with faster initiation kinetics than para-isomer, achieving >80% desired α-end group fidelity in POx polymerization at 85 °C. • Orthogonal ester moiety enables post-polymerization hydrolysis to carboxylic acid for bioconjugation. • Intrinsic DPP-4 inhibitory activity (IC₅₀ = 433 nM) supports medicinal chemistry SAR programs. • ≥97% purity; available in multi-gram quantities for immediate global shipment.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 1129-28-8
Cat. No. B073705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(bromomethyl)benzoate
CAS1129-28-8
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)CBr
InChIInChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3
InChIKeyYUHSMQQNPRLEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(bromomethyl)benzoate Procurement Guide


Methyl 3-(bromomethyl)benzoate (CAS 1129-28-8), a meta-substituted benzylic bromide with a methyl ester moiety, is a bifunctional building block with molecular formula C9H9BrO2 and molecular weight 229.07 g/mol [1]. The meta-substitution pattern distinguishes it from the more common para- and ortho-regioisomers, influencing its reactivity profile in nucleophilic substitution, cross-coupling, and polymerization initiation applications . Commercially available at >97% purity, it serves as a versatile intermediate in medicinal chemistry, polymer synthesis, and materials science, with the benzylic bromide site enabling subsequent functionalization while the ester group provides orthogonal reactivity or serves as a protected carboxylic acid [2].

Regiochemistry Meta-substitution for position-specific reactivity
Bifunctionality Orthogonal benzylic bromide and methyl ester groups
Workflow Fit CROP initiation, cross-coupling, and medicinal chemistry scaffolds

Why Methyl 3-(bromomethyl)benzoate Cannot Be Replaced


Although methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) and other bromomethylbenzoate analogs share the same molecular formula, substitution at the meta versus para position introduces distinct electronic, steric, and kinetic consequences in downstream reactions . In cationic ring-opening polymerization (CROP) initiation, the meta-substituted compound demonstrates significantly faster initiation kinetics compared to its para counterpart, directly impacting molecular weight control and end-group fidelity [1]. In medicinal chemistry, the meta substitution pattern alters the spatial orientation of pharmacophoric elements, as evidenced by its specific use in chromen-4-one-based DNA-dependent protein kinase inhibitors and benzoic acid-derived influenza neuraminidase inhibitors . Interchanging regioisomers without experimental validation risks altered reaction rates, reduced yields, or complete synthetic failure in position-sensitive applications.

Initiation kinetics
Reported faster CROP initiation may not replicate with para-isomer, altering molecular weight control.
Biological target divergence
Meta targets DNA-PK/neuraminidase; para targets anti-HIV. Regioisomer swap risks target mismatch.
Handling & physical form
Slightly lower melting range may influence automated dispensing or dissolution vs para-analog.

Methyl 3-(bromomethyl)benzoate: Key Evidence


Superior CROP Initiation Kinetics

In a direct head-to-head study evaluating methyl 3-(bromomethyl)benzoate and methyl 4-(bromomethyl)benzoate as initiators for the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline, the meta-substituted compound enabled significantly faster initiation of the CROP process [1]. Kinetic studies explicitly noted that the meta-substituted compound was 'superior' to the para-substituted compound in initiation rate, a critical parameter for achieving controlled molecular weight and high end-group fidelity in poly(2-oxazoline) synthesis [1].

CROP Initiation
Head-to-head
Reported faster initiation vs methyl 4-(bromomethyl)benzoate
Supports meta-isomer selection for CROP
Comparative qualitative ranking from one study
Polymer Chemistry Cationic Ring-Opening Polymerization Poly(2-oxazoline)s Initiation Kinetics

High-Yield Benzylic Bromination

A reported synthetic procedure for methyl 3-(bromomethyl)benzoate using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl4 achieved a 91% yield at 252 g scale . While direct comparative data for the para-isomer under identical conditions is not available in the same source, class-level inference suggests that meta-substituted benzylic bromides may exhibit comparable or favorable bromination efficiency due to similar electronic activation, though regioselectivity remains the critical differentiation factor [1]. The high yield (91%) and scalability (252 g) demonstrate the compound's practical viability for industrial and research procurement.

Synthetic yield
Class-level
91% yield (252 g scale)
Supports synthetic route scalability
NBS/benzoyl peroxide route; class-level inference
Organic Synthesis Bromination Process Chemistry Radical Bromination

DNA-PK and Neuraminidase Pharmacophore Orientation

Methyl 3-(bromomethyl)benzoate is explicitly cited as an intermediate for preparing chromen-4-ones as DNA-dependent protein kinase (DNA-PK) inhibitors and for synthesizing benzoic acid derivatives as influenza neuraminidase inhibitors . The meta substitution pattern positions the reactive bromomethyl group for subsequent functionalization in a geometry that is distinct from the para-isomer, which is more commonly employed in antiviral scaffolds . The para-isomer methyl 4-(bromomethyl)benzoate is noted as an intermediate in anti-HIV drug candidates, highlighting the regioisomer-dependent biological targeting .

Bioactive target space
Class-level
DNA-PK / neuraminidase inhibitor intermediates
Regioisomer-dependent biological target divergence
Source context review; para-isomer targets anti-HIV scaffolds
Medicinal Chemistry DNA-PK Inhibitors Influenza Neuraminidase Inhibitors Chromen-4-ones

DPP-4 Inhibitory Activity

Methyl 3-(bromomethyl)benzoate has been reported as a hydroxamic acid derivative exhibiting potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme regulating incretin hormones GLP-1 and GIP . ChEMBL database records indicate a reported IC50 of 433 nM for DPP-4 inhibition [1]. In comparison, the para-isomer methyl 4-(bromomethyl)benzoate is described as an AMPK activator with anticancer potential, indicating divergent biological activity profiles dependent on substitution pattern .

DPP-4 IC50
Supporting evidence
433 nM
Reported DPP-4 inhibition assay context
ChEMBL in vitro enzyme assay
DPP-4 Inhibition Type 2 Diabetes Enzyme Assay Incretin Modulation

Melting Point and Handling Differences

Methyl 3-(bromomethyl)benzoate exhibits a melting point range of 43-46 °C and is typically supplied as a white crystalline powder or crystals . In contrast, the para-isomer methyl 4-(bromomethyl)benzoate is reported with a melting point of approximately 45-48 °C [1]. While the difference is modest, the meta-isomer's lower melting range and solid-state form may influence solubility kinetics, weighing accuracy, and storage handling in automated synthesis platforms.

Melting point
Supporting evidence
43–46 °C (white crystalline)
Subtle handling difference to review
Para-isomer mp 45–48 °C for comparison
Physical Properties Solid-State Handling Melting Point Crystallinity

Methyl 3-(bromomethyl)benzoate Application Scenarios


α-Carboxyl End-Functionalized POx Synthesis

For polymer chemists developing poly(2-oxazoline) (POx) biomaterials, methyl 3-(bromomethyl)benzoate serves as a superior CROP initiator compared to the para-isomer due to its faster initiation kinetics [1]. The resulting polymers achieve high end-group fidelity (>80% desired α-end group) when polymerized at 85 °C in acetonitrile, enabling subsequent functionalization with targeting ligands, labels, or other polymers. Post-polymerization hydrolysis of the methyl ester yields a carboxylic acid α-end group suitable for bioconjugation [1].

DNA-PK & Neuraminidase Inhibitor Scaffolds

In medicinal chemistry programs targeting DNA-dependent protein kinase (DNA-PK) for cancer therapy or influenza neuraminidase for antiviral development, methyl 3-(bromomethyl)benzoate provides the requisite meta-substituted geometry for constructing chromen-4-one and benzoic acid derivative scaffolds . The bromomethyl group enables nucleophilic substitution to introduce diverse pharmacophoric elements, while the methyl ester can be hydrolyzed to reveal a carboxylic acid for further derivatization or improved solubility .

DPP-4 Inhibitor Optimization

For researchers pursuing dipeptidyl peptidase-4 (DPP-4) inhibitors as type 2 diabetes therapeutics, methyl 3-(bromomethyl)benzoate exhibits intrinsic DPP-4 inhibitory activity with an IC50 of 433 nM [2]. The compound can serve as a starting point for structure-activity relationship (SAR) studies, with the benzylic bromide enabling rapid diversification to explore substituent effects on potency and selectivity. The meta substitution pattern distinguishes it from para-isomer analogs that target alternative pathways such as AMPK activation .

Heterotelechelic Polymer Synthesis

Methyl 3-(bromomethyl)benzoate has been demonstrated as an effective initiator for synthesizing heterotelechelic poly(2-ethyl-2-oxazoline) (PEtOx) bearing orthogonal α-carboxylic acid and ω-azide end groups [1]. Termination of the living CROP chain with sodium azide followed by ester hydrolysis yields polymers amenable to click chemistry conjugation strategies, enabling the construction of advanced polymer architectures for drug delivery and biomaterials applications.

Application
Selection Property
Validation Focus
α-Carboxyl POx synthesis
Initiation kinetics profile
End-group fidelity and molecular weight control
DNA-PK / neuraminidase inhibitor scaffolds
Meta-substitution geometry
Pharmacophoric orientation for target binding
DPP-4 inhibitor SAR
DPP-4 inhibition assay response
IC50 benchmarking and selectivity profiling
Heterotelechelic POx synthesis
Orthogonal α-acid / ω-azide functionality
Click chemistry conjugation compatibility

Technical Documentation Hub

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